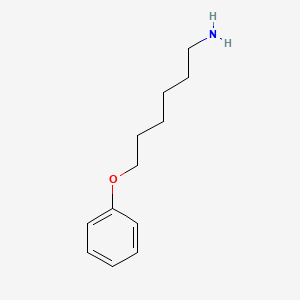
4-CHLORO-2-ETHYL-1-NITROBENZENE
概要
説明
4-CHLORO-2-ETHYL-1-NITROBENZENE: is an aromatic compound with the molecular formula C8H8ClNO2 It is a derivative of nitrobenzene, where the nitro group is substituted at the second position, the ethyl group at the first position, and the chlorine atom at the fifth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-CHLORO-2-ETHYL-1-NITROBENZENE typically involves the nitration of 1-ethyl-2-chlorobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a catalyst. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions:
Reduction: 4-CHLORO-2-ETHYL-1-NITROBENZENE can undergo reduction reactions to form 5-Chloro-1-ethyl-2-aminobenzene. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions. For example, the nitro group can be replaced by other substituents such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron filings with hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction: 5-Chloro-1-ethyl-2-aminobenzene.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 4-CHLORO-2-ETHYL-1-NITROBENZENE is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the production of dyes, pigments, and pharmaceuticals.
Biology: In biological research, derivatives of this compound are studied for their potential antimicrobial and anticancer properties. The nitro group is known to enhance the biological activity of aromatic compounds.
Medicine: The compound and its derivatives are investigated for their potential use in drug development. They are explored for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, such as herbicides and insecticides. It is also employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-CHLORO-2-ETHYL-1-NITROBENZENE depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s antimicrobial or anticancer effects.
類似化合物との比較
1-Chloro-2-ethyl-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.
1-Ethyl-2-nitrobenzene: Lacks the chlorine substituent.
4-Chloro-1-ethyl-2-nitrobenzene: Chlorine substituent at the fourth position instead of the fifth.
Uniqueness: 4-CHLORO-2-ETHYL-1-NITROBENZENE is unique due to the specific positioning of the chlorine, ethyl, and nitro groups on the benzene ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other nitrobenzene derivatives.
特性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC名 |
4-chloro-2-ethyl-1-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2H2,1H3 |
InChIキー |
ZWKMZAZHKGXPBS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5-Dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B8765439.png)

![2,4-Dichloro-8-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B8765450.png)
![6-bromo-N-(cyclohexylmethyl)benzo[d]thiazol-2-amine](/img/structure/B8765455.png)



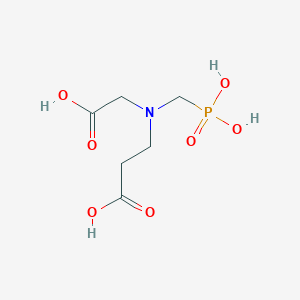
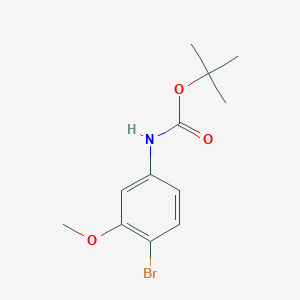
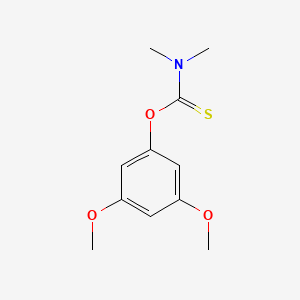
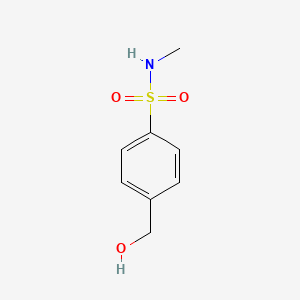

![Methyl 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate](/img/structure/B8765507.png)
